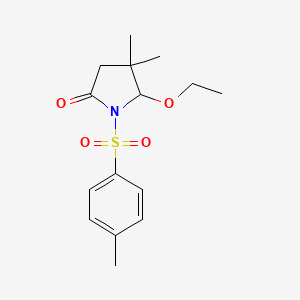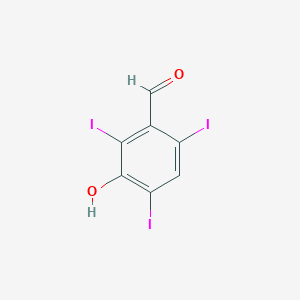
3-Hydroxy-2,4,6-triiodobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2,4,6-triiodobenzaldehyde is an organic compound with the molecular formula C7H3I3O2 It is a derivative of benzaldehyde, where three iodine atoms are substituted at the 2, 4, and 6 positions, and a hydroxyl group is present at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,4,6-triiodobenzaldehyde typically involves the iodination of 3-hydroxybenzaldehyde. The process can be carried out using iodine and an oxidizing agent such as sodium iodate or potassium iodate in an acidic medium. The reaction conditions often include refluxing the mixture to ensure complete iodination .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2,4,6-triiodobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the iodine atoms under appropriate conditions.
Major Products Formed
Oxidation: 3-Hydroxy-2,4,6-triiodobenzoic acid.
Reduction: 3-Hydroxy-2,4,6-triiodobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hydroxy-2,4,6-triiodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Hydroxy-2,4,6-triiodobenzaldehyde exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. The presence of iodine atoms can also influence the compound’s reactivity and interactions with other molecules, potentially affecting various molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-4-iodobenzaldehyde: Similar structure but with only one iodine atom.
2,4,6-Triiodobenzaldehyde: Lacks the hydroxyl group at the 3 position.
Uniqueness
3-Hydroxy-2,4,6-triiodobenzaldehyde is unique due to the combination of three iodine atoms and a hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these properties are advantageous .
Propriétés
Numéro CAS |
224641-82-1 |
|---|---|
Formule moléculaire |
C7H3I3O2 |
Poids moléculaire |
499.81 g/mol |
Nom IUPAC |
3-hydroxy-2,4,6-triiodobenzaldehyde |
InChI |
InChI=1S/C7H3I3O2/c8-4-1-5(9)7(12)6(10)3(4)2-11/h1-2,12H |
Clé InChI |
PYEXBDXARWXOHC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1I)O)I)C=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


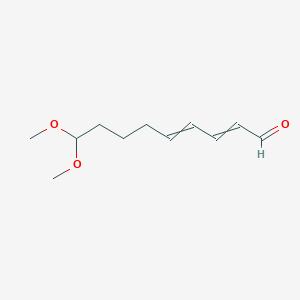
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide](/img/structure/B14254812.png)
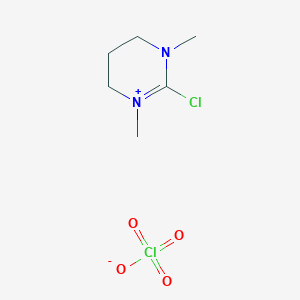

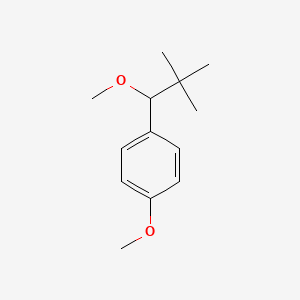
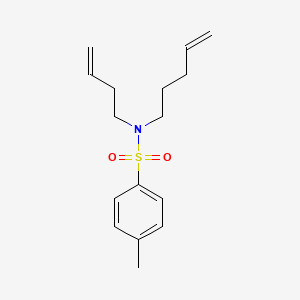
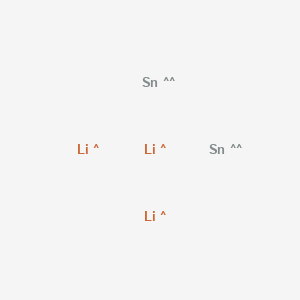

![2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl-](/img/structure/B14254863.png)
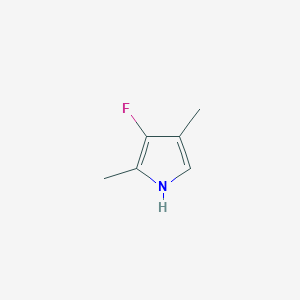
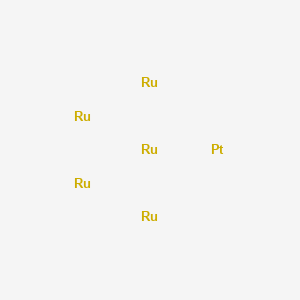

![5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid](/img/structure/B14254887.png)
